
Mitiglinide Acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mitiglinide Acyl-beta-D-glucuronide is a biochemical compound used primarily in proteomics research. It is a derivative of mitiglinide, a drug used for the treatment of type 2 diabetes. The compound has a molecular formula of C25H33NO9 and a molecular weight of 491.53 .
Vorbereitungsmethoden
The preparation of Mitiglinide Acyl-beta-D-glucuronide involves the conjugation of mitiglinide with beta-D-glucuronic acid. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the mitiglinide molecule . Industrial production methods for this compound are not widely documented, but they likely involve similar enzymatic processes under controlled conditions.
Analyse Chemischer Reaktionen
Mitiglinide Acyl-beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mitiglinide Acyl-beta-D-glucuronide is used in various scientific research applications, including:
Chemistry: It is used to study the reactivity and stability of acyl glucuronide conjugates.
Biology: It is used to investigate the metabolic pathways and enzyme interactions involving glucuronidation.
Medicine: It is used to study the pharmacokinetics and pharmacodynamics of mitiglinide and its metabolites.
Industry: It is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
Mitiglinide Acyl-beta-D-glucuronide exerts its effects by interacting with specific molecular targets and pathways. The primary mechanism involves the inhibition of ATP-sensitive potassium channels in pancreatic beta-cells, leading to the stimulation of insulin secretion. This process is mediated by the binding of the compound to the Kir6.2/SUR1 complex, resulting in the closure of potassium channels, depolarization of the cell membrane, and subsequent influx of calcium ions through voltage-gated calcium channels. The increased intracellular calcium concentration triggers the exocytosis of insulin granules .
Vergleich Mit ähnlichen Verbindungen
Mitiglinide Acyl-beta-D-glucuronide is similar to other acyl glucuronide compounds, such as:
Repaglinide Acyl-beta-D-glucuronide: Another derivative used in the treatment of type 2 diabetes.
Mycophenolic Acid-beta-D-glucuronide: Used in immunosuppressive regimens after organ transplantation.
Compared to these compounds, this compound is unique in its specific application to mitiglinide metabolism and its role in proteomics research .
Eigenschaften
Molekularformel |
C25H33NO9 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H33NO9/c27-18(26-12-15-8-4-5-9-16(15)13-26)11-17(10-14-6-2-1-3-7-14)24(33)35-25-21(30)19(28)20(29)22(34-25)23(31)32/h1-3,6-7,15-17,19-22,25,28-30H,4-5,8-13H2,(H,31,32)/t15-,16+,17-,19-,20-,21+,22-,25-/m0/s1 |
InChI-Schlüssel |
DKOGOCGRIOKDDV-WSFVWPEKSA-N |
Isomerische SMILES |
C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


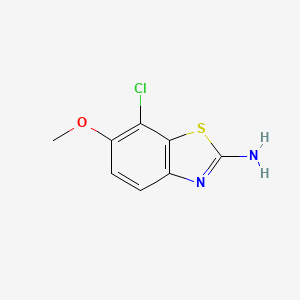
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
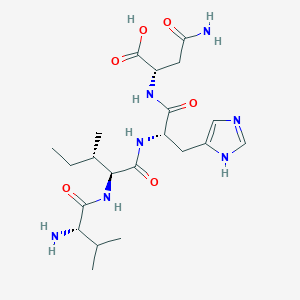

![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)

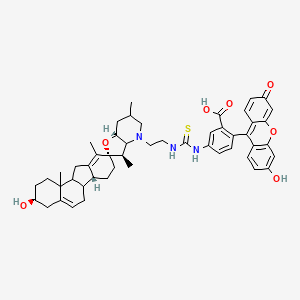
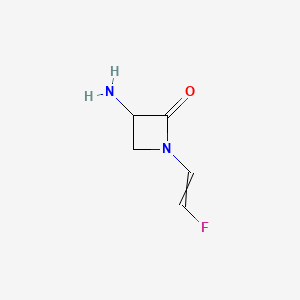
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
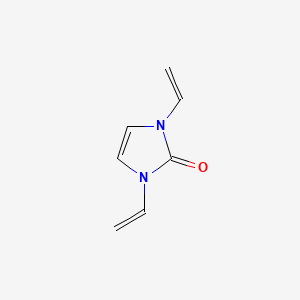

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
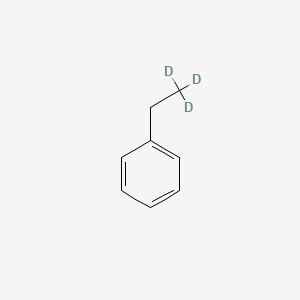
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
